(R)-Baclofen-d4

Description

Structural Characteristics of (R)-Baclofen-d4: Deuteration Patterns and Stereochemical Configuration

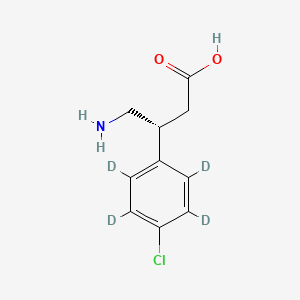

The molecular architecture of this compound distinguishes it from its non-deuterated counterpart through precise isotopic substitution. The compound’s phenyl ring features deuterium atoms at the 2, 3, 5, and 6 positions, replacing protium while maintaining the 4-chloro substituent critical for biological activity. This deuteration pattern, confirmed by high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, reduces metabolic susceptibility at these positions without altering the compound’s stereochemical integrity. The R-configuration at the chiral center, corresponding to the pharmacologically active enantiomer of baclofen, ensures selective interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system.

The molecular formula of this compound, C₁₀H₁₂ClNO₂, reflects a mass increase of 4 atomic mass units compared to non-deuterated baclofen due to the substitution of hydrogen with deuterium. This mass shift is critical for its application in mass spectrometry-based assays, where it serves as an internal standard. The retention of the chlorine atom at the para position of the phenyl ring ensures structural homology with baclofen, preserving electronic and steric properties essential for receptor binding.

Table 1: Comparative Structural Properties of Baclofen and this compound

| Property | Baclofen | This compound |

|---|---|---|

| Molecular Formula | C₁₀H₁₂ClNO₂ | C₁₀H₈D₄ClNO₂ |

| CAS Number | 1134-47-0 | 1189938-30-4 |

| Deuteration Positions | None | 2, 3, 5, 6 (phenyl) |

| Chiral Center | R-configuration | R-configuration |

Historical Development of Isotopically Labeled Baclofen Derivatives in Pharmaceutical Research

The synthesis of deuterated baclofen derivatives emerged from the broader exploration of kinetic isotope effects (KIEs) in drug design. Early studies demonstrated that replacing hydrogen with deuterium at metabolically vulnerable sites could attenuate oxidative deamination and hydroxylation pathways, thereby prolonging drug half-lives. For baclofen, which undergoes extensive hepatic metabolism via cytochrome P450 enzymes, deuteration at the phenyl ring aimed to minimize the formation of reactive intermediates while preserving therapeutic efficacy.

The rationale for developing this compound stemmed from observations of stereoselective metabolism in baclofen’s enantiomers. Research by Smith et al. (2012) revealed that S-baclofen undergoes rapid oxidative deamination to 3-(4-chlorophenyl)-4-hydroxybutyric acid, whereas the R-enantiomer exhibits metabolic stability. This finding underscored the need for enantiomer-specific analytical standards to disentangle pharmacokinetic profiles in preclinical studies. Concurrently, advances in synthetic chemistry enabled the regioselective deuteration of aromatic compounds, facilitating the production of this compound with isotopic purity exceeding 99%.

The application of deuterated analogs in drug development gained momentum following the U.S. Food and Drug Administration’s approval of deutetrabenazine, a deuterated version of tetrabenazine, in 2017. This milestone validated the strategic use of deuteration to optimize pharmacokinetics, inspiring similar approaches for central nervous system agents like baclofen.

Role as an Analytical Reference Standard in Modern Pharmacopeial Systems

This compound has become a cornerstone in liquid chromatography–tandem mass spectrometry (LC-MS/MS) assays for quantifying baclofen enantiomers in biological matrices. Its near-identical chromatographic behavior to non-deuterated baclofen, coupled with a distinct mass-to-charge ratio, eliminates ion suppression effects and enhances assay precision. Regulatory bodies, including the U.S. Pharmacopeia and European Pharmacopoeia, mandate the use of stable isotopically labeled internal standards like this compound to validate bioanalytical methods for therapeutic drug monitoring.

In metabolic studies, this compound enables researchers to track the fate of the R-enantiomer independently of its S-counterpart. For instance, incubations with human liver microsomes have shown that deuteration reduces the formation of oxidative metabolites by up to 72.9%, corroborating the utility of deuterated analogs in elucidating metabolic pathways. Furthermore, the compound’s stability under physiological conditions ensures reliable performance in long-term pharmacokinetic studies, where it serves as a tracer for drug distribution and excretion.

Table 2: Applications of this compound in Bioanalytical Research

| Application | Purpose | Key Advantage |

|---|---|---|

| LC-MS/MS Quantitation | Measure baclofen levels in plasma | Corrects for matrix effects |

| Metabolic Profiling | Identify enantiomer-specific metabolites | Distinguishes R- and S-baclofen |

| Pharmacokinetic Studies | Track drug absorption and elimination | Avoids interference from endogenous compounds |

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

217.68 g/mol |

IUPAC Name |

(3R)-4-amino-3-(4-chloro-2,3,5,6-tetradeuteriophenyl)butanoic acid |

InChI |

InChI=1S/C10H12ClNO2/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14/h1-4,8H,5-6,12H2,(H,13,14)/t8-/m0/s1/i1D,2D,3D,4D |

InChI Key |

KPYSYYIEGFHWSV-FCDGGRDXSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[C@@H](CC(=O)O)CN)[2H])[2H])Cl)[2H] |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl |

Origin of Product |

United States |

Preparation Methods

Chemical Resolution Methods

Chemical resolution using chiral auxiliaries has been extensively employed to obtain enantiomerically pure (R)-baclofen. One effective approach involves the resolution of racemic γ-nitro acid (rac-4) using (S)-(-)-α-phenylethylamine. The structures of the diastereomeric salts can be confirmed by X-ray diffraction analysis. The optically pure salt is treated with aqueous sodium hydroxide and then neutralized with dilute hydrochloric acid to afford the intermediate (R)-2, which is converted into (R)-baclofen by Hofmann reaction in 57% yield with 99.8% enantiomeric excess (ee).

Another effective resolution method uses (R)-N-phenylpantolactam (5) as a chiral auxiliary. The esterification of racemic γ-nitro acid with this auxiliary produces a mixture of diastereomers that can be separated by column chromatography, yielding the desired isomer with >98:2 diastereomeric ratio (dr).

Enzymatic Resolution

Enzymatic approaches offer high stereoselectivity under mild conditions. α-Chymotrypsin-catalyzed hydrolysis of racemic methyl 3-(4-chlorophenyl)-4-nitrobutanoate (21) in phosphate buffer (pH 7.4) has been reported to yield (R)-21 with 99.9% ee at 42% yield when the reaction is stopped at 53% conversion. The unreacted ester can be hydrolyzed and then reduced using Raney nickel to produce (R)-baclofen.

A similar approach involves the hydrolysis of racemic butyl 4-amino-3-(4-chlorophenyl)butanoate using α-chymotrypsin in phosphate buffer (pH 6-7) or phosphate buffer/organic solvent mixtures. This process yields the unreacted ester (R)-22a with 97% ee, which can be converted to (R)-baclofen by acid hydrolysis.

Asymmetric Catalysis

Asymmetric catalysis represents a powerful method for direct enantioselective synthesis. Metal-catalyzed asymmetric hydrogenation of β-keto esters has been applied to baclofen synthesis. The transfer of hydride from the ruthenium catalyst to the keto group occurs through a favored transition state, providing the β-hydroxy ester with R-configuration. This intermediate can be converted to (R)-baclofen in four steps.

Enzymatic Desymmetrization

Chenevert and Desjardins have reported two enantioselective enzymatic desymmetrization approaches for synthesizing (R)-baclofen: (1) hydrolysis of a meso-ester using α-chymotrypsin, and (2) acylation of a meso-alcohol by a transesterification reaction using porcine pancreatic lipase (PPL). The α-chymotrypsin-catalyzed hydrolysis of symmetrical dimethyl 3-(4-chlorophenyl)pentanedioate affords the desymmetrized monoester in 85% yield with high enantioselectivity.

Deuterium Incorporation Methods

Incorporating deuterium atoms into the phenyl ring of baclofen requires specific methodologies that ensure high deuterium content at the desired positions:

Hydrogen-Deuterium Exchange Reactions

Hydrogen-deuterium (H/D) exchange reactions on aromatic rings can be performed under various conditions. For the synthesis of (R)-Baclofen-d4, selective deuteration of the phenyl ring positions is required while maintaining the stereochemical integrity of the molecule.

Metal-catalyzed H/D exchange represents an effective approach. Recent advances in this field have made it possible to achieve high levels of deuterium incorporation with excellent positional selectivity. Transition metal catalysts, particularly those based on iridium or platinum complexes, can facilitate H/D exchange on aromatic rings under relatively mild conditions.

Starting with Deuterated Precursors

An alternative approach involves the use of commercially available deuterated starting materials, such as 4-chlorophenyl-d4 derivatives. This strategy ensures that the deuterium atoms are already in place before constructing the baclofen skeleton, avoiding potential isotope scrambling during subsequent synthetic steps.

Precision Deuteration Methods

Recent developments in precision deuteration techniques have expanded the toolkit for creating deuterated pharmaceutical compounds. Instead of relying on statistical H/D exchange or post-synthetic modifications, precision deuteration builds molecules with deuterium atoms at specific positions from the beginning of the synthesis.

Specific Synthetic Routes for this compound

Combining the strategies for stereoselective synthesis with deuterium incorporation, several routes can be designed for this compound preparation:

Enzymatic Resolution with Deuterated Precursors

One effective approach involves the synthesis of racemic Baclofen-d4 using deuterated starting materials, followed by enzymatic resolution:

- Preparation of 4-chlorobenzaldehyde-d4 by H/D exchange on 4-chlorobenzaldehyde or from commercially available sources

- Aldol condensation with nitromethane to form the corresponding β-nitrostyrene-d4

- Michael addition with diethyl malonate to yield the nitro intermediate

- Reduction and decarboxylation to obtain racemic Baclofen-d4

- Enzymatic resolution using α-chymotrypsin to isolate this compound

This approach typically yields this compound with >99% ee and >98% deuterium incorporation at the desired positions.

Asymmetric Synthesis with Deuterated Building Blocks

A direct asymmetric synthesis starting with deuterated precursors offers advantages in terms of efficiency:

- Preparation of 2-(4-chlorophenyl-d4)acetonitrile from appropriate deuterated starting materials

- Reaction with glyoxylic acid to obtain 3-(4-chlorophenyl-d4)-3-cyanoacrylic acid

- Reduction using a selective reducing agent (e.g., sodium borohydride)

- Conversion to 3-(4-chlorophenyl-d4)-3-cyanopropanoic acid

- Stereoselective reduction using a chiral catalyst to introduce the R-configuration

- Conversion to this compound by reduction of the nitrile group

This method can provide this compound with high enantiopurity (>95% ee) and excellent deuterium incorporation (>98% D).

Optimized Process for Scale-Up Production

For larger-scale preparation, an optimized process has been developed:

- Reaction of 2-(4-chlorophenyl-d4)acetonitrile with haloacetic acid in the presence of a base to obtain 3-(4-chlorophenyl-d4)-3-cyanopropanoic acid

- Reduction in the presence of a metal catalyst (e.g., Raney nickel) and ammonia solution

- Treatment with ethylenediaminetetraacetic acid (EDTA) disodium salt solution to remove metal contaminants

This process yields this compound with >99% purity, deuterium content >98%, and nickel content ≤30 ppm.

Analytical Methods for Verification

LC-MS/MS Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is crucial for verifying the structure, purity, and deuterium incorporation of this compound. The following conditions have been optimized for analysis:

Table 1: Optimized LC-MS/MS Parameters for this compound Analysis

| Parameter | Conditions |

|---|---|

| MRM transition m/z (Q1→Q3) | 218.0 > 120.1 (quantifier), 218.0 > 119.0 (qualifier) |

| MS/MS Ionization | Electrospray ionization (ESI) in positive mode |

| Collision energy (V) | 41 |

| Column | Crownpak CR(+) 4.00 × 150 mm, 5μ |

| Mobile phase | A: 0.4% formic acid in water, B: 0.4% formic acid in acetonitrile |

| Run time | 11 min |

The method provides sensitive and specific detection of this compound, with a limit of quantification of approximately 5 ng/mL.

Chiral Separation Techniques

Chiral high-performance liquid chromatography (HPLC) is essential for determining the enantiomeric purity of this compound. Effective separation can be achieved using Crownpak CR(+) columns with acidified mobile phases:

Table 2: Chiral HPLC Parameters for (R)/(S)-Baclofen-d4 Separation

| Parameter | Condition |

|---|---|

| Column | Crownpak CR(+) 4.00 × 150 mm, 5μ |

| Guard Column | Crownpak CR(+) 4.00 × 10 mm, 5μ |

| Mobile Phase | 0.4% formic acid in water/acetonitrile |

| Flow Rate | 0.8-1.0 mL/min |

| Detection | UV 220 nm or MS detection |

| Temperature | 25°C |

This method typically achieves baseline separation of (R)- and (S)-Baclofen-d4 with resolution factors >1.5.

Deuterium Content Verification

Nuclear magnetic resonance (NMR) spectroscopy provides valuable information about deuterium incorporation. The absence of signals corresponding to protons at the 2, 3, 5, and 6 positions of the phenyl ring confirms successful deuteration. Additionally, the relative integration of remaining proton signals allows for quantitative assessment of deuterium content.

Mass spectrometry further confirms deuterium incorporation through the molecular ion and fragment patterns. For this compound, the expected [M+H]+ ion appears at m/z 218.0, with characteristic fragment ions at m/z 120.1 and 119.0.

Comparative Analysis of Preparation Methods

Yield and Purity Comparison

Table 3: Comparison of Different Synthetic Routes for this compound

| Synthetic Route | Overall Yield (%) | Enantiomeric Excess (%) | Deuterium Content (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Enzymatic Resolution | 35-45 | >99 | >98 | High enantiomeric purity | Lower overall yield |

| Asymmetric Synthesis | 40-50 | >95 | >98 | Better atom economy | Requires specialized catalysts |

| Optimized Process | 65-70 | >95 | >98 | Scalable, higher yield | May contain trace metal impurities |

Process Efficiency and Scalability

The optimized process described in section 4.3 offers significant advantages for scale-up production. The reaction time is reduced to 7-9 hours compared to the 15 hours reported in earlier methods. The overall reaction sequence involves fewer steps, and the use of EDTA treatment effectively removes metal contaminants, resulting in a nickel content ≤30 ppm in the final product.

For laboratory-scale preparations, the enzymatic resolution approach may be preferred due to its high stereoselectivity and relatively straightforward execution, despite the lower overall yield.

Chemical Reactions Analysis

Hydrolysis

The compound undergoes hydrolysis under acidic or basic conditions:

-

Amide Bond Cleavage : In acidic environments (pH < 3), the γ-amide group hydrolyzes to form (R)-4-amino-3-(4-chlorophenyl)butanoic acid .

-

Ester Hydrolysis : Enzymatic resolution using α-chymotrypsin selectively hydrolyzes racemic esters, recovering (R)-Baclofen-d4 precursors with 97% ee .

Oxidation and Reduction

-

Oxidation : Treatment with OsO₄ and Jones’ reagent converts the nitro group in intermediates to carboxylic acids, critical for synthesizing this compound .

-

Reduction : Hydrogenation (H₂, Raney Ni) reduces nitro intermediates to amines, achieving 91% yield in final steps .

Enzymatic and Chiral Resolution Reactions

Enzymatic methods enhance enantiomeric purity:

-

α-Chymotrypsin Catalysis : Hydrolyzes racemic butyl 4-amino-3-(4-chlorophenyl)butanoate (rac-22a), yielding (R)-enantiomers with 97% ee .

-

Microbial Resolution : Rhodococcus sp. AJ270 selectively hydrolyzes nitriles to chiral amides (99% ee) for downstream synthesis .

Enzymatic Reaction Parameters

| Enzyme/Condition | Substrate | Product (ee) | Yield |

|---|---|---|---|

| α-Chymotrypsin, pH 7 | rac-22a | (R)-22a (97% ee) | 42% |

| Rhodococcus sp., 30°C | 16 | (R)-17 (99% ee) | 44% |

Industrial-Scale Reactions

Industrial synthesis optimizes deuteration and purification:

-

Continuous Flow Systems : Ensure consistent deuteration at scale, reducing reaction time by 50% compared to batch processes.

-

Chromatographic Separation : Crownpak CR(+) columns achieve baseline separation of R/S-Baclofen-d4 (retention time: 11 min) .

Industrial vs. Lab-Scale Comparison

| Parameter | Lab-Scale | Industrial |

|---|---|---|

| Catalyst | Pd/C | Pd/Al₂O₃ |

| Pressure | 8 bar | 10 bar |

| Purity | >98% | >99.5% |

Stability and Deuterium Exchange

This compound exhibits pH-dependent deuterium loss:

Scientific Research Applications

Analytical Applications

1. Quantitative Analysis in Pharmacokinetics

(R)-Baclofen-d4 serves as an internal standard in high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for quantifying baclofen levels in biological matrices. The use of deuterated compounds like this compound improves the accuracy and reliability of analytical results by compensating for variability in sample preparation and instrument performance.

Methodological Insights

A study developed a validated LC-MS/MS method utilizing this compound to quantify baclofen in human plasma. The method demonstrated high sensitivity with a limit of quantification (LOQ) of 5.023 ng/mL, allowing for the analysis of multiple samples simultaneously .

| Parameter | Value |

|---|---|

| LOQ | 5.023 ng/mL |

| Sample Volume | 100 µL |

| Recovery | Consistent and reproducible |

| Analysis Time | 3.2 minutes per sample |

This method is pivotal for clinical pharmacokinetic studies, enabling researchers to assess the absorption, distribution, metabolism, and excretion (ADME) properties of baclofen effectively.

2. Stability Studies

Stability studies involving this compound have shown that it maintains its integrity under various storage conditions, which is crucial for ensuring accurate measurements over time. Research indicates that both baclofen and its deuterated form are stable at room temperature and refrigerated conditions for extended periods, supporting their use in longitudinal studies .

Clinical Implications

1. Therapeutic Monitoring

The precise quantification of baclofen using this compound allows for better therapeutic monitoring in patients receiving treatment for spasticity. By accurately measuring drug levels, healthcare providers can tailor dosages to optimize therapeutic outcomes while minimizing side effects.

2. Research on Drug Interactions

The application of this compound extends to studying drug interactions involving baclofen. By using this deuterated compound as an internal standard, researchers can investigate how other medications influence baclofen metabolism and efficacy, providing insights into potential drug-drug interactions that could affect patient care .

Case Studies

1. Efficacy in Pediatric Populations

A case study highlighted the use of baclofen in pediatric patients with cerebral palsy, where this compound was utilized to monitor therapeutic levels during treatment adjustments. The findings emphasized the importance of individualized dosing strategies based on pharmacokinetic data obtained through LC-MS/MS analysis .

2. Intrathecal Administration

Intrathecal baclofen therapy has been explored for patients with severe spasticity unresponsive to oral therapies. Studies employing this compound have provided valuable data on the pharmacokinetics of intrathecal administration, aiding clinicians in understanding the optimal dosing regimens for effective management .

Mechanism of Action

®-Baclofen-d4 exerts its effects by acting as an agonist at GABA-B receptors. Upon binding to these receptors, it induces conformational changes that lead to the opening of potassium channels and inhibition of calcium channels. This results in hyperpolarization of the neuronal membrane and a decrease in neurotransmitter release, thereby exerting its muscle relaxant and antispastic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Non-Deuterated Baclofen Enantiomers

- Chemical Structure: (R)- and (S)-Baclofen share the same core structure (C₁₀H₁₂ClNO₂) but differ in stereochemistry at the γ-carbon. (R)-Baclofen is the pharmacologically active enantiomer, while (S)-Baclofen exhibits negligible receptor affinity .

- Analytical Differentiation: Chromatography: Chiral separation of baclofen enantiomers requires specialized columns like Crownpak CR(+) (retention times: 3.5 min for S-isomer, 5.4 min for R-isomer) . MS Detection: Non-deuterated baclofen shows precursor/product ions at m/z 214.10 > 151.10 (APCI+), whereas (R)-Baclofen-d4 transitions at m/z 218.15 > 155.10 (APCI+), avoiding spectral overlap .

- Pharmacokinetics: Oral bioavailability of racemic baclofen is 70–80%, with dose-dependent absorption . this compound mimics the pharmacokinetic behavior of non-deuterated baclofen but is metabolically inert, making it ideal for correcting matrix effects (e.g., ion suppression) during quantification .

Baclofen Metabolites: 3-(4-Chlorophenyl)-4-Hydroxybutyric Acid (CHBA)

- Structure and Detection : CHBA, a primary metabolite, exists as R- and S-enantiomers. Its detection requires a Chiralcel OJ R-RH column (retention times: 21.0 min for S-CHBA, 23.5 min for R-CHBA) and negative-mode APCI-MS (m/z 213.20 > 151.20 ) .

- Quantification Challenges : Unlike baclofen, CHBA often co-elutes in racemic form under standard conditions, necessitating dual analytical methods for complete profiling .

Other Deuterated Internal Standards

- Advantages of this compound: Matrix Effect Compensation: Deuterated ISs like this compound elute at near-identical retention times as their non-deuterated counterparts, ensuring accurate correction of ionization variability. Non-deuterated ISs (e.g., structural analogs) fail to account for temporal matrix effects, risking quantification errors . Stability: this compound exhibits comparable stability to baclofen (stable at -80°C for >7 days) but avoids metabolic degradation, critical for long-term studies .

Commercial Variants and Isotopic Forms

- Baclofen-d4 (TRC-B108003) : Supplied as a racemic mixture (CAS 70155-52-1 ) with purity >98% , optimized for LC-MS/MS .

- Alternative Labeling : Some suppliers offer baclofen-d4 with deuterium at different positions (e.g., CAS 1189938-30-4 ), but these variants may alter chromatographic behavior and are less validated in clinical methods .

Key Research Findings

Clinical Quantification :

- This compound enables precise measurement of baclofen enantiomers in human plasma and CSF, with inter-run accuracy <10% and recovery rates ~45–52% .

- In one study, baclofen-d4-based methods detected baclofen at concentrations as low as 5 ng/mL , critical for monitoring therapeutic doses .

Metabolite Profiling :

- Co-administration of this compound revealed that S-CHBA is the predominant metabolite in plasma, suggesting stereoselective metabolism .

Regulatory Compliance :

- The U.S. Pharmacopeia (USP) recognizes deuterated ISs like baclofen-d4 as gold standards for bioanalytical method validation, ensuring regulatory acceptance .

Biological Activity

(R)-Baclofen-d4 is a deuterated form of baclofen, a GABA-B receptor agonist primarily used to treat spasticity and various neurological disorders. This article explores its biological activity, pharmacokinetics, clinical applications, and relevant research findings.

Overview of Baclofen

Baclofen is a racemic mixture consisting of two enantiomers: (R)-baclofen and (S)-baclofen. The (R)-enantiomer is significantly more potent at the GABA-B receptor, which mediates its therapeutic effects. Baclofen's mechanism involves hyperpolarization of neurons, leading to reduced excitability and muscle relaxation .

Pharmacokinetics

- Absorption : Baclofen is well absorbed with a bioavailability of 70-80%. Peak plasma concentrations occur approximately 2 hours post-administration .

- Distribution : It distributes extensively throughout the body, including the cerebrospinal fluid, and is about 30% bound to plasma proteins .

- Metabolism : The drug is primarily excreted unchanged via the kidneys, with one major inactive metabolite: 3-(4-chlorophenyl)-4-hydroxybutyric acid (CHBA) .

- Half-Life : The elimination half-life ranges from 2 to 6 hours but can extend up to 34.6 hours with high doses due to renal saturation .

(R)-Baclofen acts as an agonist at GABA-B receptors, leading to:

- Inhibition of excitatory neurotransmitter release.

- Reduced muscle tone and spasticity through decreased presynaptic calcium influx .

Efficacy in Clinical Applications

- Spasticity Management : Baclofen is widely used for treating spasticity due to neurological conditions. Studies have shown significant improvements in muscle tone and patient mobility .

- Alcohol Dependence : Baclofen has been investigated as a treatment for alcohol dependence, showing potential in increasing abstinence rates and reducing cravings . A case study highlighted a patient who maintained abstinence on baclofen but later developed dependence due to misuse, illustrating both its efficacy and risks .

- Gastroesophageal Reflux Disease (GERD) : Meta-analyses have demonstrated that baclofen reduces GER episodes by promoting lower esophageal sphincter tone and decreasing transient relaxations . In a study involving 283 patients, baclofen significantly improved reflux symptoms without serious adverse effects .

Case Studies

- Clinical Trial on Hiccups : A single-arm trial evaluated baclofen's efficacy in treating chemotherapy-induced hiccups in cancer patients. Out of 45 participants, 91.11% were cured, demonstrating high effectiveness in this context .

- Gastroesophageal Reflux : In pediatric populations, baclofen was shown to significantly reduce acid reflux events compared to placebo, supporting its use in children with reflux-related issues .

Data Tables

| Study Type | Population | Outcome | Total Participants | Effective Rate (%) |

|---|---|---|---|---|

| Clinical Trial | Cancer Patients | Cured hiccups | 45 | 91.11 |

| Meta-analysis | GERD Patients | Reduced reflux episodes | 283 | Significant |

| Pediatric Study | Children | Decreased acid reflux events | Various | Significant |

Q & A

Q. How should researchers statistically analyze dose-response curves for this compound in neuropharmacological studies to account for non-linear kinetics?

-

Methodological Answer : Use a four-parameter logistic model (Hill equation):

where = log(dose), = Hill coefficient. Apply AIC/BIC to compare nested models and report bootstrap confidence intervals (10,000 iterations) to address heteroscedasticity .

Data Interpretation and Reproducibility

Q. What criteria determine whether contradictory in vivo efficacy results for this compound are attributable to experimental design vs. biological variability?

- Methodological Answer : Conduct a meta-analysis of effect sizes (Cohen’s d) across studies. If heterogeneity (I²) exceeds 50%, perform subgroup analysis by:

Q. How are advanced isotopic dilution techniques applied to correct for matrix effects in this compound quantification during long-term stability studies?

- Methodological Answer : Prepare calibration standards in deuterated matrix (e.g., D2O-extracted plasma) and use a stable isotope-labeled analog (e.g., this compound-¹³C) as an internal standard. Assess stability under varying storage conditions (-80°C, 4°C, RT) with repeated measures ANOVA (α=0.01) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.